molecular formula C8H9ClFNO B15239885 3-Chloro-2-(2-fluoroethoxy)aniline

3-Chloro-2-(2-fluoroethoxy)aniline

Cat. No.: B15239885
M. Wt: 189.61 g/mol
InChI Key: OQZQWBDUZILNOK-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClFNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 2-fluoroethoxy group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3-chloroaniline with 2-fluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the 2-fluoroethoxy group on the aniline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Chloro-2-(2-fluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3-Chloro-2-(2-fluoroethoxy)aniline is unique due to the presence of both a chlorine atom and a 2-fluoroethoxy group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

3-chloro-2-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9ClFNO/c9-6-2-1-3-7(11)8(6)12-5-4-10/h1-3H,4-5,11H2

InChI Key

OQZQWBDUZILNOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCF)N

Origin of Product

United States

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